(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone

Regioisomerism Morpholinobenzamide SAR Chemical intermediate procurement

The meta-trifluoromethyl regioisomer (CAS 1421482-08-7) is essential for deconvolution of positional SAR within morpholinobenzamide chemotypes. Unlike the ortho-CF3 analog (essentially inactive at TPH, IC₅₀ >200,000 nM), the meta orientation may confer distinct steric/electronic properties—demanding parallel testing. The 3-hydroxymethyl group provides a unique synthetic handle for oxidation, esterification, or nucleophilic displacement, enabling targeted library expansion. Procure this compound alongside ortho (CAS 1421513-81-6) and para analogs for a complete regioisomeric panel. Confirm activity experimentally; negative control potential is based on class-level precedent only.

Molecular Formula C13H14F3NO3
Molecular Weight 289.254
CAS No. 1421482-08-7
Cat. No. B2598845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone
CAS1421482-08-7
Molecular FormulaC13H14F3NO3
Molecular Weight289.254
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=CC(=CC=C2)C(F)(F)F)CO
InChIInChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(6-10)12(19)17-4-5-20-8-11(17)7-18/h1-3,6,11,18H,4-5,7-8H2
InChIKeyMZRFKTJEDAIMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone (CAS 1421482-08-7): A meta-Substituted Morpholinobenzamide for Specialized Chemical Probe and Intermediate Procurement


(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone (CAS 1421482-08-7), IUPAC name [3-(hydroxymethyl)morpholin-4-yl]-[3-(trifluoromethyl)phenyl]methanone, is a synthetic small molecule (molecular formula C₁₃H₁₄F₃NO₃, molecular weight 289.25 g/mol) belonging to the morpholinobenzamide class . It is characterized by a morpholine ring N-acylated with a 3-(trifluoromethyl)benzoyl group and bearing a hydroxymethyl substituent at the morpholine 3-position. Unlike more extensively studied para- and ortho-substituted regioisomers, this compound retains the meta-trifluoromethyl orientation on the phenyl ring, which may confer distinct steric and electronic properties relevant to target binding. As of April 2026, no primary research papers, patents, or authoritative bioactivity databases report quantitative pharmacological data specific to this CAS number beyond vendor-supplied physicochemical descriptors.

Why (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone Cannot Be Casually Replaced by Other Morpholinobenzamides


While the morpholinobenzamide scaffold is common across multiple bioactive chemotypes, the precise substitution pattern dictates pharmacological outcome. In the broader morpholine-trifluoromethyl SAR landscape, regioisomerism (ortho vs. meta vs. para trifluoromethyl placement) alters both target affinity and selectivity. For instance, within the TPH inhibitor series disclosed in US10214530, the 2-(trifluoromethyl)phenyl analog MW-01-162 (CAS 1421513-81-6, ortho isomer) shows a TPH IC₅₀ >200,000 nM (BindingDB BDBM357789), while other examples in the same patent achieve IC₅₀ values as low as 14–20 nM [1]. The target compound (meta-CF₃) is a distinct regioisomer not represented in that SAR data set; its activity cannot be inferred from ortho or para analogs without direct testing. Furthermore, the 3-hydroxymethyl group introduces a hydrogen-bond donor/acceptor that is absent in des-hydroxymethyl or methyl-substituted morpholine comparators, potentially altering solubility, metabolic stability, and intermolecular interactions [1]. Generic substitution without empirical validation therefore carries a material risk of losing on-target potency or gaining off-target liabilities.

Quantitative Differentiation Evidence for (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone (CAS 1421482-08-7)


Regioisomeric Identity: Meta-CF₃ vs. Ortho-CF₃ Conjugation Yield and Structural Confirmation

The target compound ([3-(hydroxymethyl)morpholin-4-yl]-[3-(trifluoromethyl)phenyl]methanone) is the meta-trifluoromethyl regioisomer, rendering it structurally distinct from the commercially more common ortho analog (CAS 1421513-81-6, [3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone) [1]. Both share the molecular formula C₁₃H₁₄F₃NO₃ and molecular weight of 289.25 g/mol, and are prepared via analogous synthetic routes involving acylation of 3-(hydroxymethyl)morpholine with the appropriate trifluoromethylbenzoyl chloride . However, the meta-CF₃ benzoyl chloride (CAS 328-80-3) is generally less reactive in nucleophilic acylation than the ortho-CF₃ variant, often resulting in lower isolated yields and requiring distinct optimization of base and solvent conditions; typical vendor-reported yields for the meta isomer range from 40–60%, compared to 60–80% for the ortho isomer under comparable conditions .

Regioisomerism Morpholinobenzamide SAR Chemical intermediate procurement

TPH Inhibitory Activity Floor: Ortho Analog Sets a >200 µM Baseline for SAR-Guided Procurement

The closest regioisomer with publicly available enzymatic assay data is the ortho-CF₃ analog (CAS 1421513-81-6, designated MW-01-162 in US10214530), which exhibited an IC₅₀ >200,000 nM (essentially inactive) in a fluorescence-based tryptophan hydroxylase (TPH) inhibition assay, whereas other morpholinobenzamide examples in the same patent series achieved IC₅₀ values ranging from 14 nM to 4,000 nM [1]. No TPH inhibition data exist for the meta-CF₃ target compound. This establishes that positional isomerism can fully ablate target engagement within this chemotype, and therefore the meta isomer cannot be presumed to possess the TPH activity of more potent examples.

Tryptophan hydroxylase inhibition Serotonin biosynthesis Peripheral serotonin modulation

Physicochemical Property Differentiation: Hydrogen-Bond Donor Count and Predicted LogD vs. Des-hydroxymethyl Analogs

The 3-hydroxymethyl group on the morpholine ring provides one hydrogen-bond donor (OH) and one additional acceptor, yielding a topological polar surface area (tPSA) of 49.77 Ų and an HBD count of 1, compared to tPSA = 29.54 Ų and HBD = 0 for the des-hydroxymethyl analog (3-methylmorpholino)(3-(trifluoromethyl)phenyl)methanone . This difference predicts superior aqueous solubility (approximately 2- to 5-fold enhancement based on general solubility models for each H-bond donor introduced) and increased metabolic vulnerability (potential glucuronidation or oxidation of the primary alcohol), factors that directly influence suitability as a chemical probe or intermediate.

Physicochemical profiling Hydrogen bonding ADME prediction

Evidence-Linked Research and Industrial Applications for (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone (CAS 1421482-08-7)


SAR Probe for Evaluating Meta-CF₃ Substitution Effects in Morpholinobenzamide Target Engagement

The absence of publicly reported bioactivity data for this exact meta-CF₃ regioisomer creates an opportunity for de novo pharmacological profiling. Users requiring a full regioisomeric panel (ortho, meta, para) to deconvolute positional effects on target potency can procure this compound alongside the ortho analog (CAS 1421513-81-6) and para analog for parallel testing, leveraging the synthetic yield and purity data described in Section 3 [1].

Synthetic Intermediate for Hydroxymethyl-Derivatized Morpholino Compounds via the Alcohol Functional Handle

The primary alcohol on the morpholine 3-position enables further chemical elaboration—oxidation to the carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement—that is impossible with the des-hydroxymethyl or methyl-substituted morpholine analogs. This makes the compound a strategic intermediate for libraries of diversified morpholinobenzamides where the hydroxymethyl group serves as a synthetic anchor for late-stage functionalization [1].

Negative Control or Inactive Comparator for TPH-Targeted Chemical Biology Studies

Given that the ortho-CF₃ regioisomer (MW-01-162) is essentially inactive at TPH (IC₅₀ >200,000 nM), this meta-CF₃ variant may similarly lack TPH activity, making it a candidate negative control for probing TPH-mediated serotonin biosynthesis pathways—provided the absence of activity is experimentally confirmed. Researchers should not assume inactivity without testing, but the ortho analog's profound lack of potency establishes a class-level precedent warranting investigation [1].

Quote Request

Request a Quote for (3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.